Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Borate (B1201080) compounds, particularly Disodium Octaborate Tetrahydrate (DOT), are highly effective, broad-spectrum wood preservatives with a favorable environmental and toxicological profile.[1][2] This technical guide provides a comprehensive overview of the multifaceted mode of action of borates against wood-destroying fungi and insects. By inhibiting key metabolic enzymes and disrupting critical digestive processes, borates provide robust and long-lasting protection for wood and wood-based composite materials. This document details the biochemical mechanisms, presents quantitative efficacy data, outlines key experimental protocols for evaluation, and provides visual representations of the relevant biological pathways.
Introduction to Borate Wood Preservatives
Boron, a naturally occurring element, is the active component in borate wood preservatives.[3] These compounds, typically applied as aqueous solutions, diffuse into the wood, where they remain effective as long as the wood is protected from excessive water leaching.[2] The most commonly used borate for wood preservation is Disodium Octaborate Tetrahydrate (DOT), valued for its high boron content and water solubility.[2] Borates are recognized for their low mammalian toxicity, making them a safer alternative to many other wood preservatives.[1][4] They are effective against a wide range of wood-destroying organisms, including decay fungi (brown and white rot), termites, carpenter ants, and wood-boring beetles.[2]
Mode of Action Against Fungi
The primary fungicidal action of borates stems from their ability to disrupt essential metabolic pathways through enzyme inhibition. Borates interfere with the energy production of fungal cells by inhibiting key dehydrogenase enzymes involved in glycolysis and the pentose (B10789219) phosphate (B84403) pathway.[5][6] This disruption of cellular respiration ultimately leads to fungal cell death.
One of the key targets is the coenzyme NAD+ (Nicotinamide Adenine Dinucleotide). Borate ions form a stable complex with the ribose sugar moiety of NAD+, preventing it from participating in oxidation-reduction reactions that are crucial for energy metabolism.[5] This competitive inhibition effectively starves the fungus of the energy required for growth and colonization of the wood.
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Figure 1: Borate Inhibition of Fungal Metabolism
Mode of Action Against Insects
The insecticidal activity of borates is multifaceted, primarily targeting the digestive and metabolic systems of wood-consuming insects like termites and beetles.
Disruption of Digestion and Gut Symbionts
Many wood-destroying insects, particularly termites, rely on a symbiotic relationship with protozoa and bacteria in their gut to digest cellulose (B213188), the primary component of wood.[7] Borate compounds, when ingested, are toxic to these essential gut microorganisms.[7] The elimination of these symbionts prevents the insect from breaking down cellulose into usable nutrients, leading to starvation and eventual death.[8] Recent studies have shown that boric acid can significantly alter the gut microbiome composition in termites, leading to a decrease in essential symbionts and an increase in opportunistic pathogens.[7]
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Figure 2: Borate Disruption of Insect Digestion
Metabolic Inhibition
Similar to their effect on fungi, borates also act as metabolic inhibitors in insects. They interfere with key enzyme systems, disrupting energy production at the cellular level.[9] This direct toxic effect on the insect's metabolism, independent of the impact on gut symbionts, contributes significantly to their mortality. The stop-feed mode of action, where the insect ceases to feed due to digestive and metabolic disruption, is a key characteristic of borate insecticides.[8]
Quantitative Efficacy Data
The effectiveness of borate compounds is dependent on their concentration within the wood, typically expressed as percent boric acid equivalent (% BAE) or kilograms per cubic meter ( kg/m ³). The following tables summarize key quantitative data on the efficacy of borates against various wood-destroying organisms.
Table 1: Efficacy of Borates Against Wood Decay Fungi
| Borate Compound | Fungal Species | Test Method | Borate Retention (% BAE) | Wood Weight Loss (%) | Reference |
| Boric Acid | Postia placenta (brown rot) | Soil-Block | 0.5 | < 3 | [10] |
| Boric Acid | Coniophora puteana (brown rot) | Soil-Block | 0.5 | < 3 | [10] |
| Disodium Octaborate Tetrahydrate (DOT) | Trametes versicolor (white rot) | Soil-Block | 0.24 | Toxic Threshold Met | [11] |
| Disodium Octaborate Tetrahydrate (DOT) | Fomitopsis palustris (brown rot) | Soil-Block | 0.26 - 0.51 | Toxic Threshold Met | [11] |
| Zinc Borate | Brown and White Rot Fungi | Soil-Block | 0.5 | < 2 | [1] |
Table 2: Efficacy of Borates Against Termites
| Borate Compound | Termite Species | Test Method | Borate Concentration | Mortality Rate (%) | Time to Mortality | Reference |
| Boric Acid | Heterotermes indicola | No-Choice Feeding | 100 ppm | 50 (ELT50) | 5.4 days | [12] |
| Boric Acid | Heterotermes indicola | No-Choice Feeding | 10000 ppm | 90 (ELT90) | 4.5 days | [12] |
| Borax (BX) | Coptotermes formosanus | No-Choice Feeding | 1% | 100 | 3 weeks | [13][14] |
| Boric Acid (BA) | Coptotermes formosanus | No-Choice Feeding | 1.5% | 100 | 2 weeks | [13][14] |
| Disodium Octaborate Tetrahydrate (DOT) | Reticulitermes flavipes | No-Choice Feeding | 2500 ppm | Significant Mortality | 15 days | [15] |
| Disodium Octaborate Tetrahydrate (DOT) | Reticulitermes flavipes | No-Choice Feeding | 5000 ppm | Significant Mortality | 15 days | [15] |
Table 3: Lethal Dose (LD50) of Borates in Termites
| Borate Compound | Termite Species | LD50 Value | Reference |
| Disodium Octaborate Tetrahydrate (DOT) in ethylene (B1197577) glycol | Reticulitermes flavipes | 1.5 times more toxic than aqueous DOT | [16] |
| Disodium Octaborate Tetrahydrate (DOT) in ethylene glycol | Coptotermes formosanus | 1.5 times more toxic than aqueous DOT | [16] |
Experimental Protocols
The evaluation of wood preservatives relies on standardized laboratory and field test methods. The following are detailed methodologies for key experiments cited in the evaluation of borate compounds.
Fungal Decay Test: Soil-Block Method (Adapted from AWPA E10 and ASTM D1413)
This laboratory test determines the minimum amount of preservative required to prevent decay by selected fungi.[17][18][19]
Methodology:
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Test Block Preparation: Small, clear sapwood blocks (e.g., 19x19x19 mm) are prepared from a suitable wood species (e.g., Southern Pine). The blocks are conditioned to a constant weight at a specific temperature and relative humidity.
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Preservative Treatment: Groups of blocks are treated with a range of borate solutions of varying concentrations to achieve different target retentions. Untreated and solvent-treated blocks serve as controls.
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Leaching (Optional): To assess the permanence of the preservative, a set of treated blocks may undergo an accelerated leaching procedure where they are repeatedly saturated with distilled water over a period of time.
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Culture Preparation: Test fungi (e.g., Gloeophyllum trabeum for brown rot, Trametes versicolor for white rot) are cultured on a suitable medium (e.g., malt (B15192052) extract agar) in culture bottles containing a soil substrate.
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Incubation: The conditioned and weighed test blocks are sterilized and placed in the culture bottles in contact with the actively growing fungus. The bottles are then incubated under controlled conditions (e.g., 27°C and 70% relative humidity) for a specified period (e.g., 12 weeks).
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Data Collection and Analysis: After incubation, the blocks are removed, cleaned of fungal mycelium, and reconditioned to a constant weight. The percentage of weight loss for each block is calculated. The toxic threshold is determined as the minimum preservative retention that prevents a mean weight loss greater than a specified amount (e.g., 2%).
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Figure 3: Soil-Block Test Experimental Workflow
Termite Resistance Test: No-Choice Feeding Assay (Adapted from AWPA E1)
This laboratory test evaluates the toxicity and/or repellency of a preservative to termites when no alternative food source is available.[20][21]
Methodology:
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Test Specimen Preparation: Wood blocks or filter paper are treated with various concentrations of borate solutions. Untreated or solvent-treated specimens serve as controls.
-
Test Arena Setup: A test container (e.g., a petri dish or small jar) is prepared with a substrate of moist sand or vermiculite.
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Termite Introduction: A known number of termites (e.g., 200-400 workers) from a specific species (e.g., Reticulitermes flavipes) are introduced into each test container.
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Exposure: The treated specimen is placed in the container with the termites. The containers are then maintained in a dark, controlled environment (e.g., 25-27°C and >80% relative humidity) for a set period (e.g., 4 weeks).
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Data Collection and Analysis: At the end of the test period, the number of surviving termites is counted to determine the mortality rate. The test specimen is cleaned, dried, and weighed to calculate the amount of wood consumed (mass loss). A visual rating of the damage to the specimen may also be recorded.
Conclusion
Borate compounds are proven and effective wood preservatives with a well-understood, multi-pronged mode of action. Their ability to disrupt fundamental metabolic processes in both fungi and insects makes them a reliable choice for protecting wood in a variety of interior applications. The quantitative data and standardized experimental protocols presented in this guide provide a solid foundation for researchers and professionals in the field of wood preservation and biocide development. The continued study of borates, particularly in combination with other compounds to enhance their performance and fixation in wood, will undoubtedly lead to even more advanced and sustainable wood protection solutions.
References